Methyl undeca-2,3,7,9-tetraenoate
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Overview
Description
Methyl undeca-2,3,7,9-tetraenoate is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undeca-2,3,7,9-tetraenoate can be synthesized through the intramolecular Diels-Alder reaction involving allenic ester dienophiles. This reaction typically occurs spontaneously at ambient temperature . The preparation involves the use of methyl (E,E)-dodeca-2,3,8,10-tetraenoate and (E,E)-undeca-2,3,7,9-tetraenoate as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:
Intramolecular Diels-Alder Reaction: This reaction involves the formation of cyclic compounds through the interaction of conjugated dienes and dienophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reaction: Typically involves ambient temperature conditions and may not require additional reagents.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:
Synthetic Organic Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biological Studies:
Material Science: May be used in the development of new materials with unique properties due to its conjugated structure.
Mechanism of Action
The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl dodeca-2,3,8,10-tetraenoate: Another compound with a similar structure and reactivity in the Diels-Alder reaction.
Other Conjugated Polyenes: Compounds with multiple conjugated double bonds that exhibit similar reactivity.
Uniqueness
Methyl undeca-2,3,7,9-tetraenoate is unique due to its specific arrangement of double bonds, which allows for spontaneous intramolecular Diels-Alder reactions at ambient temperature . This property distinguishes it from other conjugated polyenes and makes it valuable in synthetic applications.
Properties
CAS No. |
111875-97-9 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
NKNPHOWOYXSJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCC=C=CC(=O)OC |
Origin of Product |
United States |
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